molecular formula C21H25ClN2O B13928107 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

Katalognummer: B13928107
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: UMFAODLQPLGNTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 7. The molecule includes a benzyl group at the 9-position and a phenyl group at the 2-position, contributing to its unique stereoelectronic properties . Key identifiers include:

  • IUPAC Name: 2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride
  • Molecular Formula: C₁₉H₂₁N₂O·HCl
  • PubChem CID: 23135261
  • Appearance: White to yellow solid .

Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets. However, its pharmacological profile remains less documented compared to analogs.

Eigenschaften

Molekularformel

C21H25ClN2O

Molekulargewicht

356.9 g/mol

IUPAC-Name

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H

InChI-Schlüssel

UMFAODLQPLGNTH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Diazaspirocyclic Core

  • Starting materials such as appropriately substituted diamines and ketoesters or lactams are reacted to form intermediate amides or esters.
  • Cyclization is induced under acidic or basic conditions to form the diazaspirocyclic lactam ring.
  • For example, reduction and cyclization of sulfonate esters in acetic acid with zinc powder can convert nitro intermediates to amino groups and simultaneously form the lactam ring in a one-pot reaction.

Formation of the Hydrochloride Salt

  • The free base form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or ether.
  • This salt formation improves stability and solubility for handling and biological testing.

Representative Synthetic Scheme (Hypothetical Example Based on Related Compounds)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Diamine + ketoester, reflux in ethanol Formation of amide intermediate
2 Cyclization Acid catalysis or Zn/AcOH reduction Formation of diazaspirocyclic lactam
3 Benzylation Benzyl chloride, base (e.g., K2CO3) N-benzyl substitution
4 Phenyl substitution Phenyl precursor coupling Introduction of phenyl group
5 Salt formation HCl in ethanol Formation of hydrochloride salt

Research Discoveries and Optimization Notes

  • The use of zinc powder in acetic acid enables simultaneous reduction of nitro groups and cyclization to lactams in a one-pot process, increasing efficiency and reducing by-products.
  • Purification of intermediates often requires column chromatography to separate isomers and impurities, which is critical for obtaining high-purity final products.
  • Avoiding excessive formation of unwanted isomers is a key challenge; optimized reaction conditions and choice of intermediates can improve selectivity.
  • Recent patents emphasize improved synthetic routes that minimize waste of starting materials and enhance yield of diazaspiro compounds structurally related to 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Notes
Starting materials Amines, ketoesters, benzyl halides, phenyl precursors
Cyclization method Acid catalysis or Zn/AcOH reduction
Solvents Ethanol, acetic acid, THF, DMSO
Temperature Room temperature to reflux (25–100 °C)
Purification Column chromatography, recrystallization
Salt formation HCl treatment in ethanol or ether
Yield range Variable; optimized methods report good yields (>70%)

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, phenyl magnesium bromide.

Major Products

    Oxidation: Benzyl alcohol, benzoic acid.

    Reduction: Benzylamine, phenylethylamine.

    Substitution: Various substituted benzyl and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1). Inhibition of RIPK1 has shown therapeutic potential in treating inflammatory diseases and necroptosis . The compound has also been explored for its anti-necroptotic effects in cellular models .

Wirkmechanismus

The compound exerts its effects by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential in reducing inflammation and cell death in various diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and related spiro derivatives:

Compound Name Substituents/Modifications Ring System Key Properties/Applications Reference
9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride Phenyl (C₂), Benzyl (C₉) 4.5 (5-membered + 6-membered) Potential CNS activity; rigid scaffold
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Aryl (C₆), Alkyl/Aralkyl (C₉), Diones (C₈, C₁₀) 4.5 Anticonvulsant activity; synthesized via Strecker method
8-(4-Dimethylaminophenyl)-9-benzothiazolyl-7-oxa-9-azaspiro[4.5]decan-6,10-dione Benzothiazole (C₉), Oxa (C₇) 4.5 Fluorescence properties; used in organic synthesis
6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride Oxa (C₆) 4.5 Altered solubility; research reagent
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl Methyl (C₁) 4.5 Intermediate in drug discovery; lower steric hindrance
2,7-Diazaspiro[4.5]decan-1-one hydrochloride (phenoxyphenyl derivative) Phenoxyphenyl (C₂) 4.5 Enhanced lipophilicity; preclinical studies
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride Diazaspiro[5.5] (larger ring), Diones (C₂, C₄) 5.5 Broader ring system; potential kinase inhibition

Pharmacological and Physicochemical Insights

  • Anticonvulsant Activity : Compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones exhibit anticonvulsant effects in rodent models, attributed to their dione moieties and aryl substitutions . The target compound lacks diones, suggesting divergent mechanisms.
  • Solubility and Bioavailability : The inclusion of an oxa group (e.g., 6-oxa-2,9-diazaspiro[4.5]decan-8-one) increases polarity, improving aqueous solubility compared to the target compound’s benzyl/phenyl groups .
  • Synthetic Accessibility : The target compound shares synthetic routes (e.g., Strecker synthesis, alkylation) with analogs, though its benzyl and phenyl groups require specialized aralkylation steps .

Biologische Aktivität

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride (CAS No. 852339-03-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H24N2O
  • Molecular Weight : 320.43 g/mol
  • LogP : 3.70860
  • PSA (Polar Surface Area) : 23.55 Ų

The biological activity of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis, potentially through the inhibition of specific enzymes or receptors.

Target Interactions

  • Heat Shock Protein 90 (HSP90) : The compound may act as an inhibitor of HSP90, a crucial molecular chaperone involved in cancer cell survival. Inhibition of HSP90 leads to the degradation of client oncoproteins, disrupting multiple signaling pathways and inducing apoptosis in cancer cells .
  • Cholinergic System : Investigations into its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease, where modulation of cholinergic activity is beneficial .

Anticancer Activity

Research indicates that compounds similar to 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .

Neuroprotective Effects

The compound's interaction with AChE suggests possible neuroprotective properties:

  • Cytotoxicity Studies : In models of neurodegeneration, compounds with similar structures have demonstrated reduced cytotoxicity and improved cell viability under stress conditions .

Case Studies

StudyFindings
Study on HSP90 InhibitionDemonstrated that derivatives of diazaspiro compounds can effectively inhibit HSP90, leading to decreased levels of client oncoproteins and enhanced apoptosis in cancer cells .
Neurodegeneration ModelShowed that compounds with diazaspiro structures improved cognitive function in animal models by modulating cholinergic signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride?

  • Methodological Answer : A generalized synthesis protocol involves cyclization reactions with substituted benzaldehydes and amines. For example, refluxing intermediates (e.g., substituted benzylidene derivatives) with sodium acetate in glacial acetic acid for 12–14 hours, followed by ice-cold water quenching and recrystallization from ethanol . Adaptations for introducing benzyl and phenyl groups may require Boc-protection/deprotection strategies, as seen in spiro compound synthesis (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key characterization techniques include:
  • 1H/13C NMR : Peaks for aromatic protons (δ 6.90–8.20), spiro carbon (δ ~76.9), and carbonyl groups (δ ~162.2) .
  • IR Spectroscopy : C=O stretches (~1721 cm⁻¹) and C=N vibrations (~1633 cm⁻¹) confirm structural motifs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 803 for analogous compounds) and fragmentation patterns validate molecular weight .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.5% deviation) .

Q. What storage conditions are required to maintain stability?

  • Methodological Answer : Store at room temperature (RT) in airtight containers protected from moisture. Avoid prolonged exposure to light, as spiro compounds with aromatic substituents may undergo photodegradation . For long-term stability, consider desiccants or inert gas purging.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. acetic acid for solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 14 hours to 2–4 hours) while maintaining yield .
  • Statistical Design : Apply a Box-Behnken model to evaluate interactions between variables (temperature, molar ratios) .

Q. What analytical methods ensure purity for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use Chromolith® or Purospher® STAR columns (C18, 5 µm) with mobile phases like acetonitrile/0.1% TFA in water. Monitor at 254 nm for UV-active aromatic groups .
  • USP Standards : Validate methods against pharmacopeial guidelines (e.g., USP32-NF27) for impurity profiling and limit tests .
  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry (e.g., Q-TOF) .

Q. How can discrepancies in spectroscopic data be resolved?

  • Methodological Answer :
  • Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to confirm spiro ring conformation and substituent orientation .
  • Comparative Studies : Cross-reference with published data for analogous compounds (e.g., 2,8-diazaspiro[4.5]decan-1-one hydrochloride, MW 190.67; adjust for benzyl/phenyl substituent contributions) .
  • Dynamic NMR : Probe rotational barriers in the diazaspiro system if temperature-dependent peak splitting occurs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.